molecular formula C12H17NO2 B12986864 (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid

(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid

Cat. No.: B12986864
M. Wt: 207.27 g/mol
InChI Key: CXWJUDRNVKQFKJ-NSHDSACASA-N
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Description

(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid is a chiral, non-proteinogenic amino acid that belongs to the class of organic compounds known as beta-amino acids and derivatives . This compound features a benzyl group substituted with an ethyl moiety at the para position, making it a potential building block for the design and synthesis of more complex bioactive molecules. As a beta-amino acid derivative, it serves as a key intermediate in medicinal chemistry research, particularly in the development of peptidomimetics, which are molecules that mimic the biological activity of natural peptides but offer greater stability and bioavailability. Researchers utilize this and similar amino acids as starting materials for producing compounds with potential herbicidal or pharmaceutical applications . The (S) configuration at the chiral center is critical for ensuring stereochemical specificity in research applications. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(4-ethylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

CXWJUDRNVKQFKJ-NSHDSACASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Transformation of N-Protected Derivatives

A highly stereoselective method involves the asymmetric transformation of racemic N-protected derivatives of 3-amino-2-phenylpropanoic acid analogs. This approach uses a chiral auxiliary such as (R)-pantolactone to induce stereoselectivity during the formation of the amino acid skeleton.

  • Stepwise process:

    • Starting from phenylacetic acid derivatives, the amine function is protected (e.g., N-phthaloyl protection) to prevent side reactions.
    • The protected intermediate undergoes asymmetric transformation with (R)-pantolactone, yielding a diastereomeric ester with high diastereomeric excess (up to 94% d.e.).
    • Acidic hydrolysis of the ester liberates the free (S)-3-amino-2-phenylpropanoic acid without racemization.
  • Key data:

    • Chemical yield: ~88%
    • Diastereomeric excess: 94%
    • Melting point of final acid: 220–222 °C
    • Optical purity confirmed by NMR and optical rotation comparison

This method is adaptable to derivatives such as 4-ethylbenzyl substituents by modifying the aromatic precursor accordingly.

Nitration and Alkylamino Substitution on Phenylalanine Derivatives

Another approach involves the nitration of L- or D-phenylalanine derivatives followed by substitution of the nitro group with alkylamino groups to introduce the 4-ethylbenzyl moiety.

  • Process highlights:

    • Nitration is performed using nitric acid in sulfuric acid medium at low temperatures (-10 to -20 °C) to selectively nitrate the aromatic ring.
    • The amino group is protected during nitration to avoid side reactions.
    • The nitro group is then converted to an alkylamino group (e.g., N-methylamino) via reduction and alkylation steps.
    • The final product is isolated by filtration, washing, and drying under reduced pressure.
  • Reaction conditions:

    • Protection and deprotection steps follow established protocols (e.g., T. W. Greene’s methods).
    • Purification involves solvent extraction, phase separation, and chromatographic techniques.
  • Yields and purity:

    • The process yields enantiomerically enriched amino acids with high purity.
    • The method is scalable and suitable for industrial applications.

Enzymatic and Microbial Methods

Microbial strains with genetic modifications have been employed to biosynthesize enantiomerically pure amino acid derivatives.

  • Methodology:

    • Mutant strains producing modified streptogramins are cultured in production media.
    • Feeding of precursor amino acids leads to biotransformation into the desired enantiomer.
    • Extraction and purification involve solvent partitioning and chromatographic separation.
  • Advantages:

    • High stereoselectivity due to enzymatic specificity.
    • Mild reaction conditions.
  • Limitations:

    • Requires specialized microbial strains and fermentation facilities.
    • Scale-up and reproducibility can be challenging.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

β-Amino Acid Derivatives

describes β-amino acids such as (S)-3 and (R)-4, synthesized from precursors like (S)-3-aminobutanoic acid and (R)-3-amino-5-methylhexanoic acid. Key comparisons include:

  • Structural Differences: The target compound is an α-amino acid, whereas these are β-amino acids with side chains extending from the β-carbon.
  • Synthesis: Yields for β-amino acids range from 72–99% using naphthalenediimide (NDA) as a base, contrasting with the target compound’s synthesis (details unspecified in evidence) .
  • Thermal Stability : All compounds in decompose at 280–285°C, suggesting similar thermal instability may apply to the target compound if structurally analogous .

Chlorinated 3-Phenylpropanoic Acid Derivatives

Marine-derived compounds 1–3 from Streptomyces coelicolor () feature chlorinated phenyl groups and ester functionalities:

  • Bioactivity: Compounds 1–3 exhibit antimicrobial activity against E. coli and S.
  • Structural Features: Chlorine atoms and ester groups enhance electrophilicity and membrane permeability, unlike the target compound’s ethylbenzyl and amino groups .

3-(Methylthio)propanoic Acid Esters

These sulfur-containing esters (e.g., methyl and ethyl esters) are key aroma compounds in pineapples ():

  • Volatility: Unlike the non-volatile target compound, these esters contribute to fruity aromas due to low odor thresholds (e.g., 7 µg·kg⁻¹ for the ethyl ester) .

Neurotoxic Amino Acid BMAA

2-Amino-3-(methylamino)-propanoic acid (BMAA) () differs in its methylamino substitution:

  • Pharmacokinetics : BMAA has low blood-brain barrier permeability (2–5 × 10⁻⁵ mL/s/g) and neurotoxic effects at high doses (>100 mg/kg), whereas the target compound’s neuroactivity is uncharacterized .
  • Structural Contrast : BMAA lacks the aromatic ring, reducing its lipophilicity compared to the target compound .

Sulfophenyl and Hydroxyphenyl Derivatives

  • (S)-2-Amino-3-(4-sulfophenyl)propanoic acid (): The sulfonic acid group increases hydrophilicity and acidity (pKa ~1–2), making it suitable for aqueous-phase reactions .
  • 2-Amino-3-(4-hydroxyphenyl)propanoic acid (): A tyrosine analog with a hydroxyl group, influencing hydrogen-bonding capacity and oxidative stability .

Comparative Data Table

Compound Name Molecular Formula Key Features Synthesis Yield (%) Thermal Stability (°C) Key Applications
(S)-2-Amino-3-(4-ethylphenyl)propanoic acid C₁₁H₁₅NO₂ Ethylbenzyl, α-amino acid N/A Not reported Peptide synthesis
(S)-3 (β-amino acid) Varies β-amino, variable side chains 73 Decomposes ~280–285 Chemical research
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid C₉H₇Cl₂O₃ Dichloro, hydroxyl N/A Not reported Antimicrobial agents
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S Methylthio, ester N/A Not reported Food flavoring
BMAA C₄H₁₀N₂O₂ Methylamino, non-aromatic N/A Not reported Neurotoxicity studies
(S)-2-Amino-3-(4-sulfophenyl)propanoic acid C₉H₁₀NO₅S Sulfophenyl, hydrophilic N/A Not reported Biochemical assays

Biological Activity

(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid, a beta-amino acid, has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and has been studied for its various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure

The chemical formula of (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, with a molecular weight of approximately 205.27 g/mol. The presence of the ethylbenzyl group may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid. For instance, compounds derived from similar scaffolds have shown effectiveness against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for Enterococcus .

Pathogen MIC (µg/mL)
Methicillin-resistant S. aureus1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
Gram-negative pathogens8 - 64
Drug-resistant Candida species8 - 64

Anticancer Activity

The anticancer potential of (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid has been explored through various in vitro studies. Notably, derivatives have demonstrated significant cytotoxicity against A549 non-small cell lung cancer cells. Certain compounds reduced cell viability by up to 50% and inhibited cell migration, indicating a promising avenue for cancer treatment .

In comparative studies with standard chemotherapeutics like doxorubicin and cisplatin, some derivatives exhibited favorable properties with lower toxicity towards non-cancerous cells, suggesting a selective action against cancerous cells .

Compound Cell Viability (%) Migration Inhibition
Compound 2050Yes
DoxorubicinControlYes
CisplatinControlYes

Antioxidant Activity

The antioxidant activity of (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid derivatives has also been assessed using various assays such as DPPH radical scavenging. These compounds exhibited significant antioxidant properties comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Assay Type Compound Activity Control Activity
DPPH Radical ScavengingModerate to HighAscorbic Acid
Ferric Ion ReductionHighBHT

The biological activities of (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid are hypothesized to be linked to its ability to interact with specific biological targets such as enzymes and receptors involved in microbial growth and cancer cell proliferation. The structural features of the compound allow it to engage in hydrogen bonding and hydrophobic interactions, enhancing its efficacy against various targets.

Case Studies

  • Antimicrobial Efficacy Study : A study involving the screening of several derivatives against WHO priority pathogens revealed that certain modifications in the structure significantly enhanced antimicrobial activity, particularly against resistant strains .
  • Cytotoxicity Evaluation : In vitro studies comparing the effects of (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid derivatives on A549 cells showed that specific substitutions led to increased cytotoxic effects while minimizing damage to normal cells .

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